molecular formula C7H9BrO B15299233 2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one

2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one

Cat. No.: B15299233
M. Wt: 189.05 g/mol
InChI Key: CCAWIFQYXZKUIN-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one is an organic compound that features a bromine atom and a cyclobutyl ring with a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-methylidenecyclobutyl)ethan-1-one using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products include azides, thiocyanates, and amines.

    Reduction: Products include alcohols and alkanes.

    Oxidation: Products include carboxylic acids and ketones.

Scientific Research Applications

2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The methylene group in the cyclobutyl ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one
  • 2-Bromo-1-(3-chlorophenyl)ethan-1-one

Uniqueness

2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one is unique due to the presence of the methylene group in the cyclobutyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for a wider range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

2-bromo-1-(3-methylidenecyclobutyl)ethanone

InChI

InChI=1S/C7H9BrO/c1-5-2-6(3-5)7(9)4-8/h6H,1-4H2

InChI Key

CCAWIFQYXZKUIN-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C(=O)CBr

Origin of Product

United States

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